4-Methyl-N-[4-(4-{[(4-methylphenyl)sulfonyl]amino}benzyl)phenyl]benzenesulfonamide 4-Methyl-N-[4-(4-{[(4-methylphenyl)sulfonyl]amino}benzyl)phenyl]benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 74043-79-1
VCID: VC14930075
InChI: InChI=1S/C27H26N2O4S2/c1-20-3-15-26(16-4-20)34(30,31)28-24-11-7-22(8-12-24)19-23-9-13-25(14-10-23)29-35(32,33)27-17-5-21(2)6-18-27/h3-18,28-29H,19H2,1-2H3
SMILES:
Molecular Formula: C27H26N2O4S2
Molecular Weight: 506.6 g/mol

4-Methyl-N-[4-(4-{[(4-methylphenyl)sulfonyl]amino}benzyl)phenyl]benzenesulfonamide

CAS No.: 74043-79-1

Cat. No.: VC14930075

Molecular Formula: C27H26N2O4S2

Molecular Weight: 506.6 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-N-[4-(4-{[(4-methylphenyl)sulfonyl]amino}benzyl)phenyl]benzenesulfonamide - 74043-79-1

Specification

CAS No. 74043-79-1
Molecular Formula C27H26N2O4S2
Molecular Weight 506.6 g/mol
IUPAC Name 4-methyl-N-[4-[[4-[(4-methylphenyl)sulfonylamino]phenyl]methyl]phenyl]benzenesulfonamide
Standard InChI InChI=1S/C27H26N2O4S2/c1-20-3-15-26(16-4-20)34(30,31)28-24-11-7-22(8-12-24)19-23-9-13-25(14-10-23)29-35(32,33)27-17-5-21(2)6-18-27/h3-18,28-29H,19H2,1-2H3
Standard InChI Key YAAAEDMYMNQHRQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features two para-methylbenzenesulfonamide moieties connected through a 4-(4-aminobenzyl)phenyl spacer. This configuration creates a symmetrical arrangement that enhances its stability and molecular recognition properties . Key structural attributes include:

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₂₇H₂₆N₂O₄S₂
Molecular Weight506.64 g/mol
IUPAC Name4-Methyl-N-[4-(4-{[(4-methylphenyl)sulfonyl]amino}benzyl)phenyl]benzenesulfonamide
SMILES NotationCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C

The presence of sulfonamide groups (-SO₂NH-) enables hydrogen bonding and electrostatic interactions, making it suitable for targeting enzymes like carbonic anhydrases .

Crystallographic Data

X-ray diffraction studies of analogous sulfonamides reveal monoclinic crystal systems with P2₁/c space groups. The dihedral angle between the two benzene rings in related compounds averages 85.6°, indicating moderate planarity disruption .

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is typically synthesized via a multi-step protocol involving:

  • Sulfonation: Introduction of sulfonyl groups to toluene derivatives using chlorosulfonic acid.

  • Amidation: Coupling of 4-methylbenzenesulfonyl chloride with 4-(4-aminobenzyl)aniline in dichloromethane .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity .

Table 2: Key Reaction Conditions

StepReagentsTemperatureYield
SulfonationClSO₃H, RT, 12h25°C78%
AmidationEt₃N, DCM, 0°C→RT0–25°C65%

Reactivity Profile

  • Acid/Base Stability: Resistant to hydrolysis at pH 2–12 due to electron-withdrawing sulfonyl groups .

  • Thermal Decomposition: Onset at 215°C (TGA), with complete degradation by 400°C .

Pharmacological Applications

Carbonic Anhydrase Inhibition

Recent studies demonstrate that sulfonamide derivatives inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in hypoxic tumors . In vitro assays show:

Table 3: Biological Activity Data

Cell LineIC₅₀ (μM)Selectivity Index (vs. Normal Cells)
MDA-MB-2312.3112.4
MCF-73.158.9

Mechanistically, the sulfonamide group coordinates with the CA IX zinc ion, while the aromatic systems enhance membrane permeability .

Physicochemical Properties

Table 4: Experimental and Calculated Properties

PropertyExperimentalPredicted (ADMET)
LogP (Octanol-Water)3.824.11
Water Solubility (mg/mL)0.0240.018
Plasma Protein Binding89%92%

Data derived from PubChem and ChemAxon calculations.

Industrial and Material Science Applications

Polymer Additives

The compound’s thermal stability (>200°C) makes it suitable as a flame retardant in polycarbonates. Thermogravimetric analysis shows a char yield of 34% at 600°C .

Chromatography Standards

Its UV absorbance at 254 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) facilitates use as an HPLC reference standard .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator